molecular formula C23H26N4O2 B4961980 N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

カタログ番号 B4961980
分子量: 390.5 g/mol
InChIキー: YDXJXLXFIJMSFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide, also known as BIBN 4096 BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation, and it has been implicated in the pathogenesis of migraine headaches. BIBN 4096 BS is a promising drug candidate for the treatment of migraine, and it has been the subject of extensive scientific research.

作用機序

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS is a selective antagonist of the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the binding of CGRP to its receptor, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS can reduce the release of inflammatory mediators and decrease pain sensitivity.
Biochemical and Physiological Effects
N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has been shown to be effective in reducing the frequency and severity of migraine attacks, with a favorable safety profile. In addition to its effects on migraine, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has also been shown to have potential therapeutic effects in other conditions, such as neuropathic pain and inflammatory bowel disease.

実験室実験の利点と制限

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has several advantages for use in laboratory experiments, including its high selectivity for the CGRP receptor and its well-characterized mechanism of action. However, its synthesis is complex and time-consuming, which may limit its use in some experiments.

将来の方向性

There are several future directions for the research and development of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS. One potential direction is the investigation of its use in combination with other drugs for the treatment of migraine and other conditions. Another direction is the development of more efficient synthesis methods for N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS, which could increase its availability for research and clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS and to identify potential new therapeutic targets for CGRP-related conditions.

合成法

The synthesis of N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS involves several steps, starting with the reaction of 3-nitrobenzyl bromide with 4-hydroxybenzylamine to form 3-nitrobenzyl 4-(hydroxyphenyl)methanone. This intermediate is then reduced to the corresponding amine, which is reacted with 1-(1H-imidazol-2-ylmethyl)-4-piperidinol to form the desired compound.

科学的研究の応用

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraine attacks, with a favorable safety profile. In addition to its potential use in the treatment of migraine, N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide 4096 BS has also been investigated for its potential use in other conditions, such as neuropathic pain and inflammatory bowel disease.

特性

IUPAC Name

N-benzyl-3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(26-16-18-5-2-1-3-6-18)19-7-4-8-21(15-19)29-20-9-13-27(14-10-20)17-22-24-11-12-25-22/h1-8,11-12,15,20H,9-10,13-14,16-17H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJXLXFIJMSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。